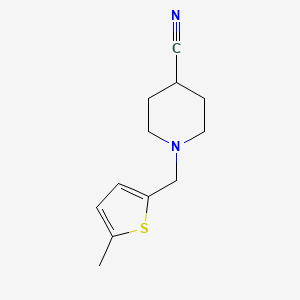

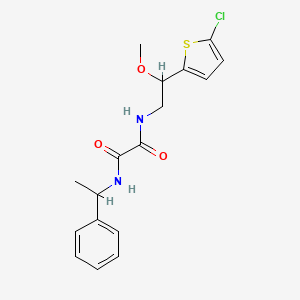

1-((5-Methylthiophen-2-yl)methyl)piperidine-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-((5-Methylthiophen-2-yl)methyl)piperidine-4-carbonitrile” is a compound that is available for scientific research needs . It is also known by registry numbers ZINC000020208046 .

Synthesis Analysis

The synthesis of piperidine derivatives, such as “this compound”, is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been a focus of many studies . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Scientific Research Applications

Microwave-Assisted Synthesis and Serotonin Receptor Antagonism

Researchers have explored microwave-assisted synthesis methods to create novel compounds, including piperidine derivatives, which have shown potential as serotonin 5-HT3 receptor antagonists. These compounds offer insights into developing new therapeutic agents targeting serotonin receptors, which are crucial in regulating mood, anxiety, and gastrointestinal functions (Mahesh, Perumal, & Pandi, 2004).

One-Pot Synthesis of Pyrimidinones

Another study highlighted a one-pot synthesis approach for creating 2-aminopyrimidinones, showcasing the versatility of piperidine in facilitating reactions that lead to compounds with potential for self-assembly and hydrogen bonding. This type of research underscores the importance of piperidine derivatives in constructing complex molecules with specific structural features (Bararjanian, Balalaie, Rominger, & Barouti, 2010).

Corrosion Inhibition

Piperidine derivatives have also been investigated for their corrosion inhibition properties on metals. Quantum chemical calculations and molecular dynamics simulations have been used to predict the efficiency of these compounds in protecting metals against corrosion, highlighting their potential in industrial applications (Kaya et al., 2016).

Antimicrobial Activity

The antimicrobial and antifungal properties of piperidine derivatives have been extensively studied, with several compounds showing promising results against various bacterial and fungal strains. This research indicates the potential of these compounds in developing new antimicrobial agents (Bhat & Begum, 2021).

Molecular Docking Studies

Molecular docking studies have been performed to understand the interaction between piperidine derivatives and biological targets. Such studies are crucial in drug design, allowing researchers to predict the binding affinity and activity of potential therapeutic agents (Parveen et al., 2017).

properties

IUPAC Name |

1-[(5-methylthiophen-2-yl)methyl]piperidine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S/c1-10-2-3-12(15-10)9-14-6-4-11(8-13)5-7-14/h2-3,11H,4-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPQNCOUYCSASU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CN2CCC(CC2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorobenzyl)-3-{4-methyl-5-[(E)-3-(4-toluidino)-2-propenoyl]-1,3-thiazol-2-yl}pyridinium chloride](/img/structure/B2809455.png)

![1-{[4-(3-chlorophenyl)piperazino]carbonyl}-2-ethoxy-6,7,8,9-tetrahydro-4H-quinolizin-4-one](/img/structure/B2809458.png)

![4-{[(Oxan-2-yl)formamido]methyl}benzoic acid](/img/structure/B2809459.png)

![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,5-dichlorophenyl)acetamide](/img/no-structure.png)

![2-Chloro-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]benzamide](/img/structure/B2809471.png)

![2-[(2-methyl-1,3-dioxolan-2-yl)methyl]-1H-imidazole](/img/structure/B2809473.png)

![4-[4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenyl]-2-methyl-1,3-oxazole](/img/structure/B2809478.png)